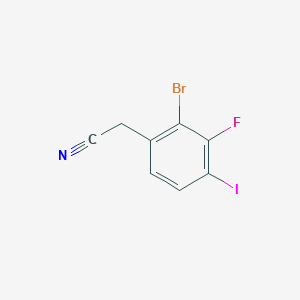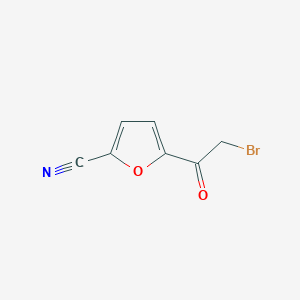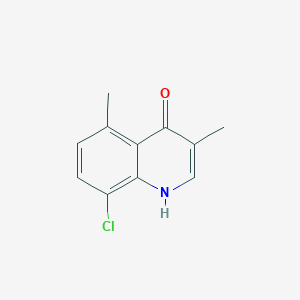
8-Chloro-3,5-dimethylquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-3,5-dimethylquinolin-4-ol belongs to the quinoline family, which encompasses various biologically active compounds. Its structure features a heterocyclic ring system containing nitrogen and oxygen atoms.
Preparation Methods
Several synthetic routes lead to the formation of 8-Chloro-3,5-dimethylquinolin-4-ol:
Reaction of 2-amino-4,5-dimethylquinoline with thionyl chloride: This method involves the chlorination of the amino group.
Condensation of 2,3-dimethylquinoxaline with 2-chloro-1,3-dimethylimidazolinium chloride: A condensation reaction yields the desired compound.
Using 8-chloroquinoline-2-carbaldehyde with ammonium acetate in the presence of acetic acid: This approach provides an alternative route.
Chemical Reactions Analysis
8-Chloro-3,5-dimethylquinolin-4-ol can participate in various reactions, including oxidation, reduction, and substitution. Common reagents and conditions vary depending on the specific transformation. Major products formed from these reactions contribute to its versatility.
Scientific Research Applications
This compound finds applications across multiple fields:
Chemistry: It serves as a building block for more complex molecules.
Biology: Researchers explore its interactions with biological systems.
Medicine: Investigations focus on potential therapeutic properties.
Industry: Its unique structure may have industrial applications.
Mechanism of Action
The precise mechanism by which 8-Chloro-3,5-dimethylquinolin-4-ol exerts its effects remains an active area of study. Molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
8-chloro-3,5-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10ClNO/c1-6-3-4-8(12)10-9(6)11(14)7(2)5-13-10/h3-5H,1-2H3,(H,13,14) |
InChI Key |
YWSHFMYKYINULW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)NC=C(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


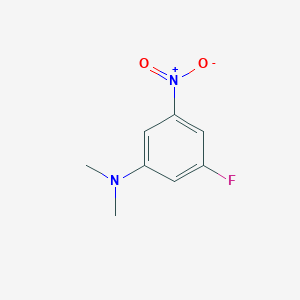
![(R)-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B12863142.png)
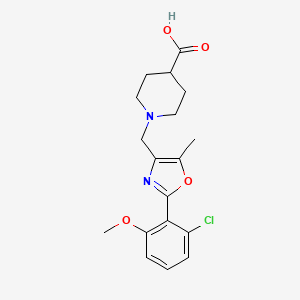
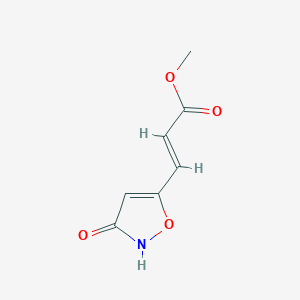
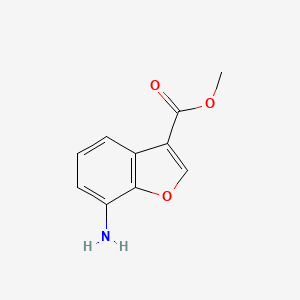
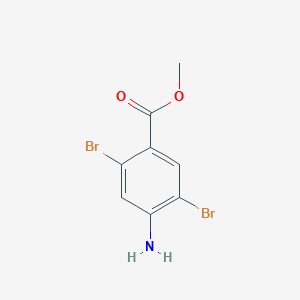
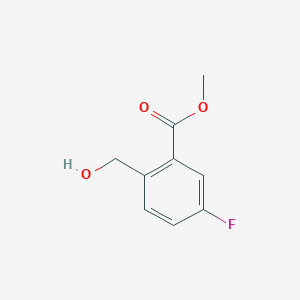
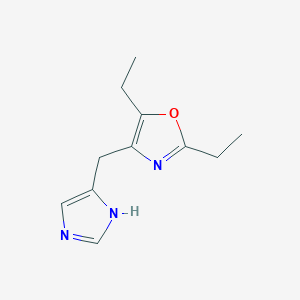
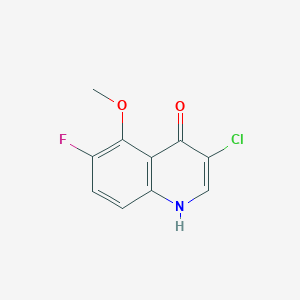
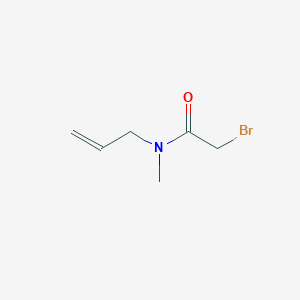
![(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine](/img/structure/B12863187.png)

